molecular formula C8H8N4O6 B1199881 1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate

1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate

Cat. No.: B1199881
M. Wt: 256.17 g/mol
InChI Key: NHBPVLAHAVEISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate, also known as nitrofurantoin, is a synthetic nitrofuran derivative. It is widely recognized for its antibacterial properties and is commonly used in the treatment of urinary tract infections. The compound is characterized by its unique structure, which includes a nitrofuran ring and a hydantoin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate typically involves the condensation of 5-nitrofurfural with hydantoin. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The resulting product is then purified through recrystallization to obtain the monohydrate form.

Industrial Production Methods

In industrial settings, the production of nitrofurantoin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of stainless steel or aluminum reactors to prevent decomposition of the compound. The final product is packaged in light-resistant containers to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrofuran ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted hydantoin derivatives.

Scientific Research Applications

1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to bacterial resistance and DNA damage.

    Medicine: Widely used as an antibiotic for treating urinary tract infections.

    Industry: Utilized in the production of pharmaceuticals and as a preservative in certain formulations.

Mechanism of Action

The antibacterial activity of 1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate is attributed to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that inhibit the citric acid cycle and other essential metabolic pathways, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurazone: Another nitrofuran derivative with antibacterial properties.

    Furazolidone: Used as an antibacterial and antiprotozoal agent.

    Nitrofurantoin Macrocrystals: A macrocrystalline form of nitrofurantoin with similar antibacterial activity.

Uniqueness

1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate is unique due to its specific structure, which

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPVLAHAVEISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-81-7
Record name Nitrofurantoin monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17140-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate
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1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate
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1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate
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1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate
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1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate
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1-(((5-Nitrofuran-2-yl)methylene)amino)-imidazolidine-2,4-dione hydrate

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